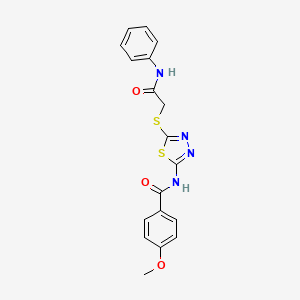

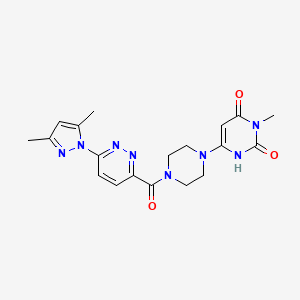

4-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a chemical with the linear formula C22H20N2O3 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular weight of this compound is 360.416 . The MDL number is MFCD00696133 .Applications De Recherche Scientifique

Nematocidal Activity

Research has demonstrated that derivatives containing 1,3,4-thiadiazole amide groups exhibit significant nematocidal activity. Specifically, compounds synthesized for this purpose showed promising efficacy against Bursaphelenchus xylophilus, a pathogenic nematode causing pine wilt disease. These compounds not only demonstrated higher mortality rates compared to commercial nematicides but also affected the nematode's behavior and physiological functions, indicating their potential as lead compounds for further development of nematicides (Liu, Wang, Zhou, & Gan, 2022).

Antimicrobial Agents

The synthesis of 2-phenylamino-thiazole derivatives has revealed compounds with significant antimicrobial activity. These synthesized molecules were tested against various bacterial and fungal strains, showing more potent effects than reference drugs in some cases. The antibacterial activity was notably higher against Gram-positive strains, with certain compounds exhibiting the highest growth inhibitory effects against all tested pathogens (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Anticancer Evaluation

Another area of research involves the design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity. Several compounds in this category exhibited moderate to excellent activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives showed higher anticancer activities than the reference drug, etoposide, highlighting their potential as promising anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Tautomerism and Solvent Effects

Studies on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group have shown that solvent polarizability significantly affects this equilibrium. Detailed UV-vis and FTIR spectroscopic analyses revealed that solvent-induced tautomerism does not depend solely on the electric dipole moment of the solvent but rather on its average electric polarizability. This research provides insights into the fundamental chemistry of thiadiazole derivatives and their potential applications in designing more effective pharmaceuticals (Matwijczuk, Karcz, Walkowiak, Furso, Gładyszewska, Wybraniec, Niewiadomy, Karwasz, & Gagoś, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S2/c1-25-14-9-7-12(8-10-14)16(24)20-17-21-22-18(27-17)26-11-15(23)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,23)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIXRRGDNBTGKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-2-pyrimidinamine](/img/structure/B2443535.png)

![4-({3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B2443543.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide](/img/structure/B2443548.png)

![6-Methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2443550.png)

![N-cyclopentyl-4-methyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2443551.png)

![3-((2-(3,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2443553.png)

![2-Amino-2-[3-(2-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2443554.png)

![4-(4-Methoxyphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2443556.png)